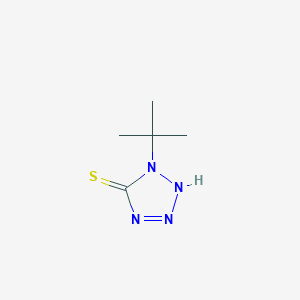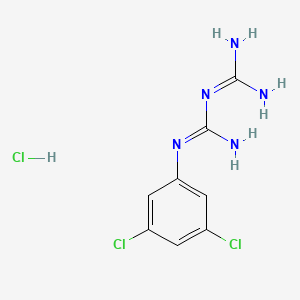
1-methylpiperidine-3-carboxylic Acid
Descripción general
Descripción
1-Methylpiperidine-3-carboxylic acid, also known as this compound, is an organic compound with the molecular formula C7H13NO2. It is a colorless solid that is soluble in water and has a low melting point. This compound is used in a variety of industrial and research applications. It is a versatile reagent that can be used for the synthesis of a variety of compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Antibacterial Properties
1-Methylpiperidine derivatives exhibit significant antibacterial properties. A study by Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of 1-methylpiperidine with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which showed promising antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
AChE Inhibitory Activity
Compounds derived from 1-methylpiperidine have shown AChE (acetylcholinesterase) inhibitory activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. Sivakumar et al. (2013) explored this by synthesizing novel dispiro heterocycles containing 1-methylpiperidine, which demonstrated potent AChE inhibitory activity (Sivakumar et al., 2013).
Material Science and Biochemistry Applications
The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 1-methylpiperidine, is an excellent tool in material science and biochemistry. It is effective as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher. This compound's utility in various biochemical and material science applications was highlighted in research by Toniolo et al. (1998) (Toniolo et al., 1998).
Pharmaceutical Synthesis
1-Methylpiperidine-3-carboxylic acid derivatives are also crucial in pharmaceutical synthesis. For instance, Bing (2005) described the synthesis of Donepezil Hydrochloride, a treatment for Alzheimer's disease, using 1-benzylpiperidine-4-carboxaldehyde, a derivative of methylpiperidine-4-carboxylate (Bing, 2005).
Nanocomposite Material Enhancement
Methylpiperidine-functionalized graphene oxide, derived from 1-methylpiperidine, has been used to enhance the properties of polymer nanocomposites. Jin et al. (2019) synthesized methylpiperidine-functionalized graphene oxide (MP-GO) for use as a curing catalyst in polyimide nanocomposites, significantly improving their gas barrier properties and thermal stability (Jin et al., 2019).
Spin-Labeled Amino Acid in Peptide Synthesis
The synthesis and application of spin-labeled amino acids, like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), in peptide synthesis have been explored. Martin et al. (2001) demonstrated that TOAC could be effectively incorporated into peptides using solid-phase synthesis, making it a valuable tool in peptide research (Martin et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 1-methylpiperidine-3-carboxylic acid, are known to have a wide range of therapeutic applications . They are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This suggests that this compound may interact with its targets by influencing the folding of proteins.
Biochemical Pathways
Piperidine derivatives are known to play a role in the degradation of extracellular matrix proteins . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects on cellular structure and function.
Result of Action
Given the wide range of therapeutic applications of piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
1-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIXGVABNMIOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371716, DTXSID00902717 | |
| Record name | 1-methylpiperidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5657-70-5 | |
| Record name | 1-methylpiperidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)






